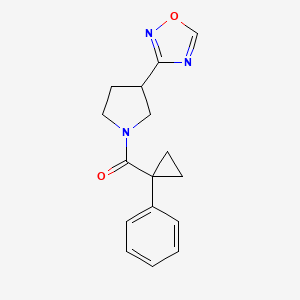
5-amino-N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole derivative that has been synthesized using various methods. This compound has been found to have potential applications in the field of medicinal chemistry, specifically in the development of new drugs. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Triazole derivatives have been synthesized through various chemical reactions, highlighting the versatility of triazole compounds in chemical synthesis. For instance, 4-amino-1,2,3-triazole-5-carboxamide derivatives have been synthesized through reactions involving catalytic hydrogenation, esterification, and dehydration processes. These processes emphasize the triazole's potential for modification and functionalization, offering a pathway for the creation of diverse chemical entities with potential applications in drug development and material science (Albert & Taguchi, 1973).
Biological Activities
The triazole nucleus, due to its structural similarity with the ubiquitous pyrazole, is a significant scaffold in medicinal chemistry, with various triazole derivatives being synthesized for potential antimicrobial applications. For example, novel 1H-1,2,3-triazole-4-carboxamides have been synthesized and evaluated for their antimicrobial activities against a range of pathogens, demonstrating moderate to good activities. This indicates the potential of triazole derivatives in the development of new antimicrobial agents (Pokhodylo et al., 2021).
Propriétés
IUPAC Name |
5-amino-N-benzyl-1-(3-chlorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c17-12-7-4-8-13(9-12)22-15(18)14(20-21-22)16(23)19-10-11-5-2-1-3-6-11/h1-9H,10,18H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCZFHGUTHWAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide](/img/structure/B2803549.png)
![2-({1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amino)-N-(cyanomethyl)acetamide](/img/structure/B2803551.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide](/img/structure/B2803553.png)
![2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2803555.png)
![3-[2-Oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2803556.png)
![N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2803557.png)


![N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2803561.png)

![N(=[N+]=[N-])Ccoc(C(F)(F)F)(C(F)(F)F)C(F)(F)F](/img/structure/B2803564.png)


